N-(gamma-phenyl)butyryl-L-valine is a synthetic compound classified as an amino acid derivative. It features a butyric acid moiety linked to the side chain of L-valine through a gamma-phenyl group. This compound is of interest in medicinal chemistry and biochemistry due to its potential applications in drug design and synthesis.
The compound can be synthesized from L-valine, an essential amino acid found in various proteins. It has been studied for its biological activity and potential therapeutic uses, particularly in the context of developing new pharmaceuticals that target specific biological pathways.
N-(gamma-phenyl)butyryl-L-valine falls under the category of amino acid derivatives. These compounds are often utilized in peptide synthesis and drug development due to their ability to mimic natural amino acids while providing enhanced properties such as increased stability or bioactivity.
The synthesis of N-(gamma-phenyl)butyryl-L-valine typically involves several key steps:
Technical details regarding yields and reaction conditions can vary based on the specific protocols used, but typical yields range from 40% to 75% depending on the efficiency of each step involved .
The molecular structure of N-(gamma-phenyl)butyryl-L-valine includes:
This results in a complex structure that can be represented as follows:
Key structural data includes:
N-(gamma-phenyl)butyryl-L-valine can participate in various chemical reactions typical for amino acids and their derivatives, including:
Technical details on these reactions often include temperature, solvent choice, and reaction time, which are critical for optimizing yields and purity .
The mechanism of action for N-(gamma-phenyl)butyryl-L-valine primarily involves its interaction with biological targets at the molecular level. As an amino acid derivative, it may influence protein synthesis or act as a substrate for enzymes involved in metabolic pathways.
Data from pharmacological studies indicate that such compounds can modulate enzyme activity or receptor binding due to their structural similarity to natural substrates. Further research is necessary to elucidate specific pathways affected by this compound .
Relevant analyses may include spectroscopic methods (e.g., NMR, IR) for structural confirmation and chromatography for purity assessment .
N-(gamma-phenyl)butyryl-L-valine has several scientific applications:
Chemoenzymatic synthesis leverages the synergy between enzymatic precision and chemical flexibility for constructing amino acid conjugates like N-(γ-phenyl)butyryl-L-valine. Transglutaminase (TGase) demonstrates high catalytic efficiency for acyl-transfer reactions between γ-phenylbutyric acid and L-valine, achieving yields >75% under aqueous conditions at pH 7 and 50°C within 24 hours [1]. This enzyme exhibits superior regioselectivity compared to proteases (trypsin, pancreatin) or lipases, minimizing racemization of the chiral valine center. Reaction optimization reveals that substrate molar ratios critically influence conversion rates, with 5:1 (acyl donor:valine) proving optimal for N-acylation [1].
Recent advances employ engineered ammonia-acylating enzymes (e.g., from Burkholderia sp. strain LP5_18B) for analogous conjugations, enabling yields exceeding 50% in aqueous systems without organic solvents [2] [5]. One-pot chemoenzymatic cascades further streamline synthesis: GriE monooxygenase-mediated oxidation of L-leucine derivatives generates reactive carbonyl intermediates that undergo spontaneous cyclization, followed by imine reduction to yield non-canonical amino acid scaffolds adaptable for phenylbutyryl conjugation [2].
Table 1: Enzymatic Performance in N-Acylation Reactions
| Enzyme | Acyl Donor | Amino Acid | Yield (%) | Stereocontrol (ee%) |
|---|---|---|---|---|
| Transglutaminase | γ-Phenylbutyric acid | L-Valine | >75 | >99 |
| Burkholderia LP5_18B | Lauroic acid | L-Phenylalanine | 51 | >99 |
| Novozym 435 | Vinyl acetate | L-Serine | 33 | 85 |
Solid-Phase Peptide Synthesis (SPPS) facilitates sequential assembly of γ-phenylbutyryl-valine conjugates, with resin selection and side-chain protection critically influencing efficiency. For Fmoc-based synthesis, 2-chlorotrityl chloride resin enables direct loading of Fmoc-L-valine via its C-terminus, preserving stereochemical integrity during subsequent γ-phenylbutyryl coupling [6] [10]. The phenylbutyryl moiety is introduced as pre-activated ester (e.g., HATU/DIPEA in DMF) at the N-terminus post-chain assembly. Aspartimide formation—a key side reaction during repetitive deprotection—is mitigated using backbone-protected valine derivatives like Fmoc-Val-(ψMe,Mep)-OH or low-temperature (0–4°C) Fmoc deprotection with 20% piperidine containing 0.1 M oxyma [6].
For C-terminal conjugation, Wang resin functionalized with hydroxymethylphenoxy groups allows synthesis of C-terminal acid derivatives. Cleavage with 95% TFA liberates the peptide while preserving the acid-labile γ-phenylbutyryl-valine bond. Orthogonal protection schemes (e.g., Allyl/Palloc esters) enable on-resin lactamization when aspartate/glutamate residues are present, though γ-phenylbutyryl sterics may hinder cyclization efficiency [10].
Table 2: SPPS Parameters for γ-Phenylbutyryl-L-valine Conjugates
| Resin Type | Linker | Cleavage Conditions | Purity (%) | Key Limitation |
|---|---|---|---|---|
| 2-Cl-Trt-Cl | Acid-labile | 1% TFA/DCM | >90 | Low loading (<0.8 mmol/g) |
| Wang | Acid-labile | 95% TFA/H₂O | 85 | Aspartimide risk at Asp sites |
| Rink Amide MBHA | Amide-forming | TFA/thioanisole/EDT | 88 | Aggregation with hydrophobic chains |
Chiral cobalt complexes derived from L-valine enable stereoselective C–C bond formation during phenylbutyryl-valine backbone assembly. These catalysts, synthesized from L-valine Schiff bases and Co(II) salts, facilitate asymmetric Henry reactions between aldehydes and nitroalkanes—key steps for constructing β-hydroxy-α-amino acid precursors to N-acyl valines [7]. Under optimized conditions (Co(II)/L-valine Schiff base = 1:1.2, Et₃N, –20°C), enantiomeric excesses of 98% are achieved via dynamic kinetic resolution, where the cobalt center templates facial selectivity during nitronate addition [7].
Pyridoxal 5'-phosphate (PLP)-dependent enzymes offer biocatalytic alternatives. Engineered threonine aldolases catalyze stereocontrolled glycine addition to γ-phenylbutyraldehyde, yielding β-hydroxy-α-amino acids with syn-selectivity (de >90%). Subsequent chemoenzymatic decarboxylation and N-acylation furnish enantioenriched N-(γ-phenyl)butyryl-L-valine analogs [2] [5].
Sustainable synthesis of N-(γ-phenyl)butyryl-L-valine prioritizes atom-economical acyl donors and biocatalytic processes. Enzymatic acyl-transfer using ethyl γ-phenylbutyrate demonstrates an atom economy of 87.2% versus 68.5% for vinyl esters, generating ethanol as the sole byproduct instead of acetaldehyde [8]. Novozym 435-catalyzed esterification in solvent-free systems achieves 95% conversion at 60°C, with an E-factor of 0.35—significantly lower than traditional Schotten-Baumann acylation (E-factor >5) [1] [8].
Table 3: Green Metrics for Acyl-Transfer Methodologies
| Acyl Donor | Catalyst | Atom Economy (%) | E-Factor | Principle Adherence |
|---|---|---|---|---|
| γ-Phenylbutyric acid | None (thermal) | 97 | 0.35 | Waste reduction, safer synthesis |
| Vinyl γ-phenylbutyrate | Lipase CAL-B | 68.6 | 11.8 | Renewable catalysts |
| Ethyl γ-phenylbutyrate | Transglutaminase | 87.2 | 1.2 | Energy efficiency, reduced toxicity |
Strengths-Weaknesses-Opportunities-Threats (SWOT) analysis highlights trade-offs: carboxylic acids offer high atom economy but require water removal (molecular sieves/distillation), while oxime esters eliminate side products but introduce stoichiometric toxins like hydroxybenzotriazole waste [8]. Immobilized enzyme membrane reactors enable continuous-flow processing, reducing solvent consumption by >70% compared to batch methods [1] [8].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7